Potency vs. SB-431542 and Galunisertib
ALK5-IN-33 (IC50 ≤10 nM) demonstrates a substantially higher potency for ALK-5 compared to the widely used first-generation inhibitor SB-431542 (IC50 = 94 nM) and the clinical candidate Galunisertib/LY2157299 (IC50 = 56 nM) . This ~9.4-fold and ~5.6-fold improvement in potency, respectively, signifies that ALK5-IN-33 can achieve comparable or greater target engagement at lower concentrations, potentially reducing off-target liabilities in cell-based assays and animal models .
| Evidence Dimension | ALK-5 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | SB-431542 (94 nM), Galunisertib/LY2157299 (56 nM) |
| Quantified Difference | ≥9.4-fold more potent than SB-431542; ≥5.6-fold more potent than Galunisertib |
| Conditions | Cell-free kinase inhibition assay |
Why This Matters
Higher potency reduces the required working concentration, minimizing solvent effects and potential off-target interactions, which is critical for dose-response studies and long-term treatments.
